4-Bromo-5-chloro-1H-benzimidazole

Histamine H3 Receptor GPCR Neuropharmacology

4-Bromo-5-chloro-1H-benzimidazole is an essential, asymmetrically substituted heterocyclic building block. The distinct reactivity of its 4-Br and 5-Cl substituents enables precise, sequential palladium-catalyzed cross-coupling (e.g., Suzuki) for regioselective diversification, a critical advantage over symmetrical dichloro or dibromo analogs. Scaffold demonstrated >3-fold selectivity for BRDT BD1 over BD2 (Kd=830 nM) in derivative form and enabled development of a Histamine H3 Receptor ligand (Kd=1.35 nM). Suitable for medicinal chemistry and targeted library synthesis.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48
CAS No. 1360902-51-7
Cat. No. B2856423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-1H-benzimidazole
CAS1360902-51-7
Molecular FormulaC7H4BrClN2
Molecular Weight231.48
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
InChIKeyPQDFVUZVPCDZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-1H-benzimidazole (CAS 1360902-51-7): Sourcing Specifications and Scientific Baseline for Procurement


4-Bromo-5-chloro-1H-benzimidazole (CAS 1360902-51-7) is a halogenated benzimidazole scaffold with a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol [1]. This compound features a unique 4-bromo-5-chloro substitution pattern on the benzimidazole core , which dictates its physicochemical properties, including a computed LogP (XLogP3-AA) of 2.8 and a topological polar surface area (TPSA) of 28.7 Ų [2]. It is primarily utilized as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors and other biologically active molecules .

Why 4-Bromo-5-chloro-1H-benzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs in Drug Discovery


Substituting 4-Bromo-5-chloro-1H-benzimidazole with a generic benzimidazole analog is not scientifically justifiable due to the critical role of its specific halogenation pattern. The bromine atom at the 4-position and the chlorine atom at the 5-position create a unique steric and electronic environment that cannot be replicated by other dihalogenated or monohalogenated isomers, such as 5-Bromo-4-chloro-1H-benzimidazole or 4,5-Dichloro-1H-benzimidazole [1]. This specific substitution influences the compound's molecular conformation, binding interactions with biological targets, and its reactivity in cross-coupling reactions . For example, the distinct reactivity of the bromine atom over chlorine in metal-catalyzed reactions enables regioselective functionalization that is impossible with symmetrical or differently substituted analogs [2].

Quantitative Evidence for 4-Bromo-5-chloro-1H-benzimidazole: A Comparative Guide for Informed Procurement


Comparative Binding Affinity of 4-Bromo-5-chloro-1H-benzimidazole Derivative vs. Reference Ligand for Histamine H3 Receptor

A derivative of 4-Bromo-5-chloro-1H-benzimidazole demonstrated high binding affinity for the human Histamine H3 Receptor (H3R) with a Kd of 1.35 nM [1]. This is comparable to reference H3R antagonists/inverse agonists like Pitolisant (Ki ~0.16-1.5 nM depending on assay conditions). This data highlights the scaffold's potential in developing potent GPCR ligands.

Histamine H3 Receptor GPCR Neuropharmacology Binding Affinity

Selective Binding Profile of 4-Bromo-5-chloro-1H-benzimidazole Derivative Across Bromodomain Family Proteins

A derivative containing the 4-Bromo-5-chloro-1H-benzimidazole core exhibits a differentiated binding profile for the BRDT bromodomain. It binds to BD1 with a Kd of 830 nM [1], while showing significantly weaker affinity for BD2 (Kd = 2.60 µM) [2], representing a >3-fold selectivity for BD1 over BD2. This contrasts with many pan-BET inhibitors which show more balanced, high-affinity binding across both domains.

Bromodomain BRDT Epigenetics Selectivity

Commercial Availability: Comparative Purity of 4-Bromo-5-chloro-1H-benzimidazole from Reputable Suppliers

For procurement, 4-Bromo-5-chloro-1H-benzimidazole is commercially available at high purities. Suppliers like Leyan offer it at 98% purity , while Apollo Scientific provides it at 95% purity . This compares favorably to many custom-synthesized analogs or less common halogenated benzimidazoles where purity may be lower (e.g., <95%) or not analytically verified. The consistent, verified purity across multiple vendors reduces the risk of batch-to-batch variability in research outcomes.

Chemical Synthesis Procurement Purity Quality Control

High-Impact Application Scenarios for 4-Bromo-5-chloro-1H-benzimidazole Based on Quantified Evidence


Synthesis of Selective Kinase and Bromodomain Inhibitors

The 4-Bromo-5-chloro-1H-benzimidazole scaffold is a strategic starting point for medicinal chemistry campaigns targeting kinases and bromodomains. Its unique substitution pattern allows for exploration of chemical space inaccessible to other benzimidazole isomers. As evidenced by its derivative's >3-fold selectivity for BRDT BD1 over BD2 (Kd=830 nM vs. 2.60 µM) [1], this scaffold can yield inhibitors with tailored domain selectivity, a crucial advantage in developing chemical probes with fewer off-target effects. This contrasts with many pan-BET inhibitors which lack such intrafamily selectivity.

Development of High-Affinity GPCR Ligands

The scaffold's potential in GPCR ligand discovery is supported by the high-affinity binding (Kd = 1.35 nM) of a 4-Bromo-5-chloro-1H-benzimidazole derivative to the Histamine H3 Receptor [2]. This indicates the core structure can be effectively elaborated into potent compounds, making it a valuable building block for neuroscience and immunology research programs seeking to develop new modulators of this important therapeutic target class.

Regioselective Functionalization via Cross-Coupling Reactions

The 4-bromo and 5-chloro substituents offer distinct reactivity for sequential functionalization. The bromine atom is significantly more reactive in metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) than the chlorine atom [3]. This allows for highly regioselective introduction of chemical diversity at the 4-position while leaving the 5-position intact for subsequent modification or as a permanent handle for influencing physicochemical properties. This level of synthetic control is not possible with symmetrically substituted analogs like 4,5-dichloro-1H-benzimidazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-chloro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.